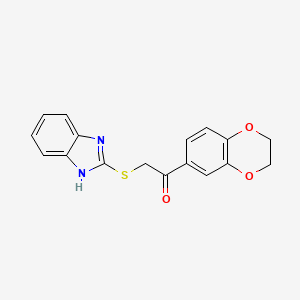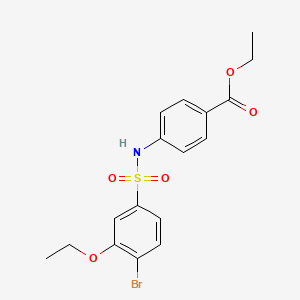![molecular formula C12H12F3N5S B12269925 1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12269925.png)
1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the formation of the thiadiazole and pyridine rings, followed by their coupling with piperazine. One common method involves the arylamination of 1,2,5-thiadiazol-3-yl trifluoromethanesulfonate . The reaction conditions often include the use of palladium catalysts and suitable ligands to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the thiadiazole ring.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole Derivatives: Compounds containing the 1,2,5-thiadiazole ring, such as N-aryl-1,2,5-thiadiazole-3-amine.
Pyridine Derivatives: Compounds with a pyridine ring, such as 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile.
Uniqueness
1-(1,2,5-Thiadiazol-3-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the combination of its three distinct rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and electronic characteristics.
Properties
Molecular Formula |
C12H12F3N5S |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C12H12F3N5S/c13-12(14,15)9-1-2-10(16-7-9)19-3-5-20(6-4-19)11-8-17-21-18-11/h1-2,7-8H,3-6H2 |
InChI Key |
VGXNBXFBUURGJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NSN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12269843.png)
![4-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12269853.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole](/img/structure/B12269859.png)
![1-(2,3-Dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12269870.png)

![7-Methoxy-3-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12269887.png)
![N-cyclopropyl-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B12269894.png)
![N-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269899.png)


![N-[(2-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B12269938.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269940.png)
![6-Fluoro-4-[2-(morpholine-4-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12269945.png)
![5-chloro-N-(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)-N-methylpyrimidin-2-amine](/img/structure/B12269952.png)
